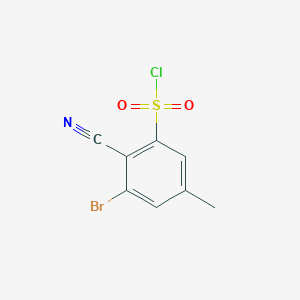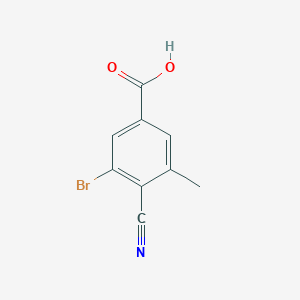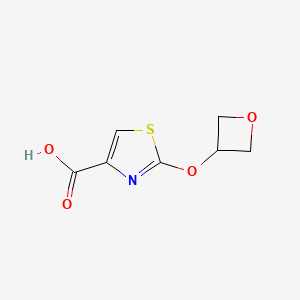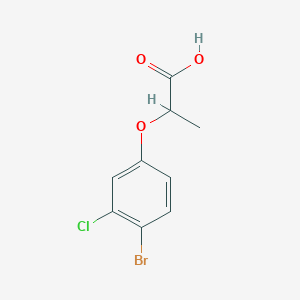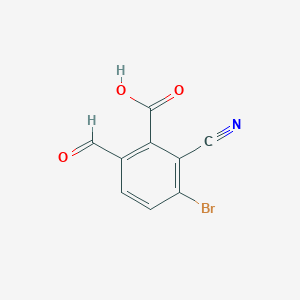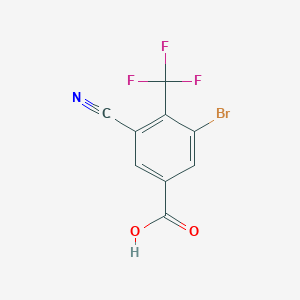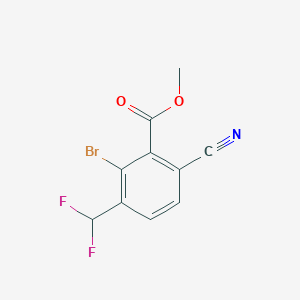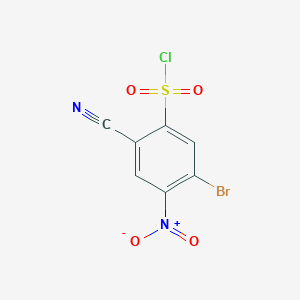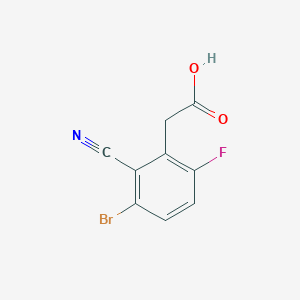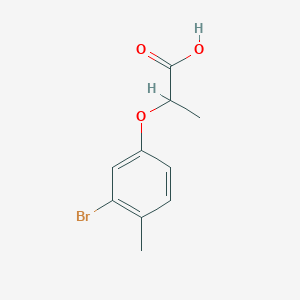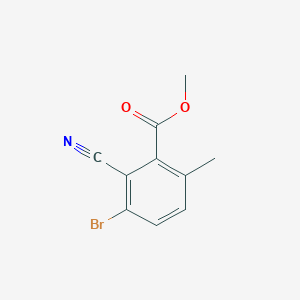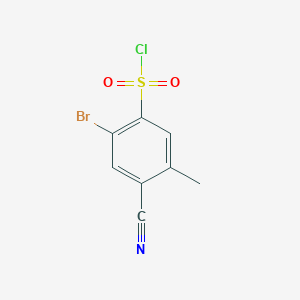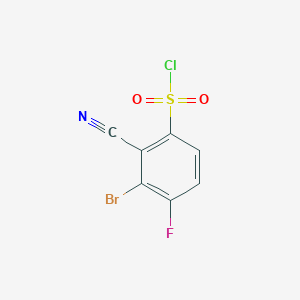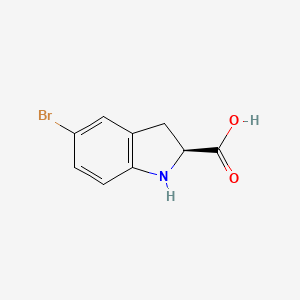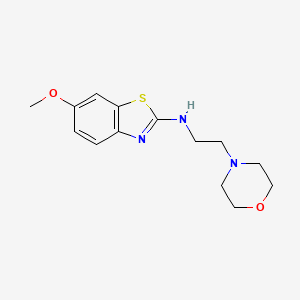
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Descripción general
Descripción
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as BMBMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzothiazole derivative and has been shown to possess various biological activities.
Aplicaciones Científicas De Investigación
Antibacterial Activity
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their potential in antibacterial applications. For instance, compounds synthesized from 2-hydrazino-6-methoxybenzothiazole, reacted with secondary cyclic amines like morpholine, showed promising antibacterial activity (Vartale et al., 2008). Additionally, other derivatives, obtained from similar processes, have been tested for their antimicrobial efficacy (Bektaş et al., 2007).
Cytotoxic Activity
The compound and its derivatives have also been examined for their in vitro cytotoxic activity. For example, novel quinazoline derivatives synthesized using N-substituted 2-amino benzothiazole exhibited potential as anticancer agents, as indicated by MTT assay results (Dave et al., 2012).
Dye and Pigment Industry
In the dye and pigment industry, derivatives of 6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine have been utilized. A study demonstrated the use of related compounds in the synthesis of heterocyclic amines, which were then used to create dyes coloring cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002).
Chemical Synthesis and Reactions
The compound's derivatives have been involved in novel chemical synthesis and reaction studies. For instance, a study detailed a unique amination reaction at the β-carbon atom with the formation of benzofurans (Jurd, 1978). Another research focused on the synthesis of azo dyes using 6-methoxy-1,3-benzothiazol-2-amine, exploring their structural and electrochemical properties (Harisha et al., 2017).
Antifungal Properties
Some derivatives have demonstrated antifungal properties. A study synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, which showed significant antifungal effects against types like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Anticonvulsant and Neuroprotective Effects
The compound has been explored for its potential in anticonvulsant and neuroprotective applications. A study reported the synthesis of N-(substituted benzothiazol-2-yl)amides and their evaluation as anticonvulsants and neuroprotectors, with some derivatives showing promising results (Hassan et al., 2012).
Propiedades
IUPAC Name |
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-18-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAZAYRXASCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



